1-Bromo-8-chlorooctane

Organometallic chemistry Chemoselective functionalization Grignard reagent formation

1-Bromo-8-chlorooctane (CAS 28598-82-5) is a heterobifunctional α,ω-dihaloalkane with the molecular formula C₈H₁₆BrCl and a molecular weight of 227.57 g/mol. As a member of the α-bromo,ω-chloroalkane family (Br(CH₂)ₙCl, n = 8), it features chemically distinct bromine and chlorine termini on a linear octamethylene chain, enabling programmed sequential functionalization through the inherent reactivity differential between C–Br and C–Cl bonds.

Molecular Formula C8H16BrCl
Molecular Weight 227.57 g/mol
CAS No. 28598-82-5
Cat. No. B3257234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-8-chlorooctane
CAS28598-82-5
Molecular FormulaC8H16BrCl
Molecular Weight227.57 g/mol
Structural Identifiers
SMILESC(CCCCBr)CCCCl
InChIInChI=1S/C8H16BrCl/c9-7-5-3-1-2-4-6-8-10/h1-8H2
InChIKeyMRESICPRNLSPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-8-chlorooctane (CAS 28598-82-5): Heterobifunctional C8 Linker for Stepwise Organic Synthesis


1-Bromo-8-chlorooctane (CAS 28598-82-5) is a heterobifunctional α,ω-dihaloalkane with the molecular formula C₈H₁₆BrCl and a molecular weight of 227.57 g/mol [1]. As a member of the α-bromo,ω-chloroalkane family (Br(CH₂)ₙCl, n = 8), it features chemically distinct bromine and chlorine termini on a linear octamethylene chain, enabling programmed sequential functionalization through the inherent reactivity differential between C–Br and C–Cl bonds [2]. This compound serves as a key building block in pharmaceutical intermediate synthesis, agrochemical production, and materials science, where the ability to perform two orthogonal reactions in a predefined order is structurally essential [3].

Why 1,8-Dibromooctane or 1,8-Dichlorooctane Cannot Replace 1-Bromo-8-chlorooctane in Sequential Synthesis


Symmetric α,ω-dihaloalkanes such as 1,8-dibromooctane (CAS 4549-32-0) and 1,8-dichlorooctane (CAS 2162-99-4) present two chemically equivalent reactive sites, making regioselective monofunctionalization inherently statistical and prone to double-addition byproducts [1]. The heterobifunctional architecture of 1-bromo-8-chlorooctane eliminates this ambiguity: the C–Br bond dissociates at approximately 285 kJ/mol, while the C–Cl bond requires approximately 327 kJ/mol — a ~42 kJ/mol differential that translates into practical chemoselectivity under controlled conditions [2]. This allows a Grignard reagent or Suzuki coupling partner to react exclusively at the bromo terminus while the chloro terminus remains intact for subsequent orthogonal transformation, a capability explicitly documented in both the patent and primary literature [3].

Quantitative Differentiation Evidence for 1-Bromo-8-chlorooctane vs. Symmetric and Chain-Length Analogs


C–Br vs. C–Cl Bond Dissociation Energy Differential Enables Chemoselective Grignard and Cross-Coupling

The carbon–bromine bond dissociation enthalpy (BDE) in primary alkyl bromides is approximately 284.5 kJ/mol, substantially lower than the carbon–chlorine BDE of approximately 326.4 kJ/mol — a differential of ~42 kJ/mol [1]. This thermodynamic gap translates into kinetic selectivity: when 1-bromo-8-chlorooctane is treated with magnesium metal, Grignard reagent formation occurs exclusively at the C–Br terminus, leaving the C–Cl bond intact [2]. By contrast, 1,8-dibromooctane possesses two equivalent C–Br bonds and inevitably generates mixtures of mono- and bis-Grignard species, while 1,8-dichlorooctane resists Grignard formation under standard conditions. The patent literature explicitly states that for α-bromo,ω-chloroalkanes, 'it is possible to selectively react an organic nucleophilic reagent such as Grignard reagent only with the bromo side' [2].

Organometallic chemistry Chemoselective functionalization Grignard reagent formation

Reproducible High-Yield Synthesis: 94–97% Isolated Yield via Validated Organic Syntheses Protocol

The synthesis of 1-bromo-8-chlorooctane from 8-bromo-1-octanol using dichlorotriphenylphosphorane/imidazole in CH₂Cl₂ has been validated and published in Organic Syntheses, a journal requiring independent reproducibility verification. The reported isolated yield is 6.23–6.44 g (94–97%) from 29.2 mmol scale [1]. An alternative route using SOCl₂/pyridine in benzene achieves 90.2% yield [2]. For comparison, the industrial halogen-exchange process (US5880318A) for the C5 analog reaches ~52% equilibrium conversion with ~96% purity after fractional distillation, and the same equilibrium limitation applies to the C8 homolog [3]. The direct synthesis from the bromoalcohol thus provides a substantially higher single-pass yield than the equilibrium-limited halogen-exchange method, reducing raw material cost and waste for procurement-scale operations.

Synthetic methodology Process chemistry Reproducibility

Boiling Point Positioning Between Symmetric Dihalides Enables Efficient Fractional Distillation Purification

1-Bromo-8-chlorooctane exhibits a boiling point of approximately 240–245 °C (atmospheric pressure) or 135–140 °C at 10 Torr , which falls between 1,8-dichlorooctane (bp 241–243 °C; MW 183.12) [1] and 1,8-dibromooctane (bp 270–272 °C; MW 272.02) [2]. This intermediate boiling point is exploited in the commercial halogen-exchange process: after reaction, fractional distillation recovers the solvent first, then dichloroalkane, then the target bromochloroalkane, and finally dibromoalkane, in order of increasing boiling point [3]. The boiling point difference between Br(CH₂)₈Cl and Br(CH₂)₈Br is approximately 27–32 °C, sufficient for clean separation on a rectifying column with a practical number of theoretical plates [3]. The density of 1-bromo-8-chlorooctane (~1.229–1.25 g/cm³) is also intermediate between 1,8-dichlorooctane (~1.025 g/cm³) and 1,8-dibromooctane (~1.477 g/cm³), providing an orthogonal physical property for identity verification.

Separation science Process purification Physicochemical properties

Chemoselective Suzuki–Miyaura Coupling at C–Br in the Presence of C–Cl Demonstrated at Room Temperature

In a palladium-catalyzed alkyl–alkyl Suzuki cross-coupling protocol developed by Lou and Fu (2010), 1-bromo-8-chlorooctane serves as the starting material for a chemoselective coupling sequence. The Pd/PCy₃ catalytic system at room temperature engages the C–Br bond of the bromochloroalkane while leaving the C–Cl bond untouched, enabling subsequent functionalization of the chloro terminus [1]. The cited scite.ai analysis of this work explicitly notes: 'Alkyl bromides are chemoselectively coupled in the presence of alkyl chlorides as in the case of the chlorobromooctane' [2]. In contrast, 1,8-dibromooctane under the same conditions would undergo double Suzuki coupling, producing a symmetrical bis-coupled product and forfeiting the ability to introduce two different substituents sequentially. 1,8-Dichlorooctane, bearing only less reactive C–Cl bonds, would exhibit substantially lower or negligible conversion under the room-temperature conditions optimized for alkyl bromides.

Cross-coupling catalysis Palladium chemistry Chemoselective C–C bond formation

Commercial Purity Specifications ≥98% (GC) with Defined Impurity Profiles Support cGMP and Research Reproducibility

Multiple independent suppliers provide 1-bromo-8-chlorooctane with purity specifications of ≥98% by GC analysis, with moisture content ≤0.5% and free halogen impurities below 0.1% [1]. One supplier reports ≥99% purity . The typical impurity profile includes unreacted starting materials and positional isomers [2]. For comparison, 1,8-dibromooctane is commercially available at 98% purity from major suppliers (Thermo Fisher, TCI), and 1,8-dichlorooctane at 95% purity . While purity levels are comparable across the series, the heterobifunctional nature of 1-bromo-8-chlorooctane makes the impurity profile more informative: the presence of dibromo or dichloro contaminants can be quantified, and their levels directly impact the chemoselectivity advantage — a quality attribute absent from symmetric analogs where such contaminants are less consequential.

Quality control Analytical chemistry Procurement specification

High-Impact Application Scenarios for 1-Bromo-8-chlorooctane Based on Quantitative Differentiation Evidence


Sequential Heterobifunctional Linker for Antibody-Drug Conjugates (ADCs) and Bioconjugation

The ~42 kJ/mol C–Br/C–Cl bond dissociation energy differential enables a programmed, two-step conjugation strategy: the more reactive bromo terminus is first engaged in Suzuki–Miyaura or Grignard-based coupling to install a drug payload or fluorescent probe, after which the intact chloro terminus is activated (e.g., via nucleophilic substitution with an amine or thiol) for attachment to a targeting ligand or solid support [1][2]. This sequential approach, impossible with symmetric 1,8-dibromooctane or 1,8-dichlorooctane without extensive protecting-group chemistry, is directly supported by the chemoselective Suzuki coupling demonstrated in the Fu laboratory at room temperature [1]. The C8 spacer length provides sufficient conformational flexibility to minimize steric interference between the two conjugated entities, a parameter that shorter-chain analogs (e.g., 1-bromo-6-chlorohexane) cannot match for larger biomolecular cargos [3].

Pharmaceutical Intermediate for Anisic Acid-Derived Anti-Infective Agents

The Chem. Pharm. Bull. (2001, 49, p. 18) synthesis reference connects 1-bromo-8-chlorooctane to the preparation of substituted salicylic acid derivatives and anisic acid-based bioactive molecules . A documented synthesis route uses 1-bromo-8-chlorooctane as the alkylating agent to introduce an 8-chlorooctyl chain onto a phenolic scaffold (90.2% yield via SOCl₂/pyridine method), after which the terminal chloride serves as a handle for further elaboration [4]. The validated high-yield synthesis (94–97%, Organic Syntheses) provides procurement confidence that the starting material can be reliably sourced or prepared in-house at the scales required for medicinal chemistry campaigns [5].

Self-Assembled Monolayer (SAM) Precursor with Orthogonal Surface-Anchoring and Functionalization Capabilities

In materials science, 1-bromo-8-chlorooctane serves as a precursor for surface modification agents where the C–Br terminus is converted to a thiol or silane anchoring group for gold or silicon oxide substrates, while the C–Cl terminus remains available for post-assembly functionalization with bioactive ligands, fluorophores, or polymer brushes [6]. The intermediate boiling point (240–245 °C) and density (1.25 g/cm³) facilitate purification by fractional distillation to remove unreacted symmetric dihaloalkane contaminants that would otherwise produce defective monolayers with inhomogeneous surface chemistry [7]. The C8 chain length provides sufficient van der Waals stabilization for well-ordered SAM formation, a property lacking in shorter-chain bromochloroalkanes [6].

Agrochemical Building Block Requiring Regiodefined Sequential Derivatization

The patent literature (US5880318A) explicitly identifies α-bromo,ω-chloroalkanes as 'useful as an organic synthesis raw material, agricultural chemical or intermediate for pharmaceutical' [8]. For agrochemical active ingredient synthesis, the heterobifunctional nature of 1-bromo-8-chlorooctane allows introduction of a lipophilic fragment at one terminus (via the bromo group) and a water-solubilizing or target-binding moiety at the other (via the chloro group), enabling fine-tuning of logP and bioavailability without the statistical mixtures that plague syntheses employing symmetric dihalides [8]. The commercial availability at ≥98% purity with defined impurity profiles supports batch-to-batch consistency required for regulatory submissions .

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